molecular formula C13H13NO B1510285 4-(4-Ethoxyphenyl)pyridine CAS No. 4357-31-7

4-(4-Ethoxyphenyl)pyridine

Cat. No. B1510285
Key on ui cas rn: 4357-31-7
M. Wt: 199.25 g/mol
InChI Key: YHUFCEAPVPUJHE-UHFFFAOYSA-N
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Patent
US08759528B2

Procedure details

Under inert gas atmosphere 88 mg (0.12 mmol) PdCl2(dppf)xCH2Cl2, 13.6 mL (27.2 mmol) 2N sodium carbonate solution and 1.64 g (13.3 mmol) pyridine-4-boronic acid are added to 3.00 g (12.1 mmol) 1-ethoxy-4-iodo-benzene in 18 mL 1,4-dioxane and 6 mL methanol. The mixture is stirred for 2 d at reflux. After that time, water is added. The precipitate is filtered off, taken up in DCM and extracted with water. The organic layer is dried over sodium sulphate and the solvent is evaporated. The residue is purified by column chromatography (silica gel; gradient DCM:MeOH 100:0->95:5) to yield the desired product which is directly used in the next reaction step.
[Compound]
Name
atmosphere
Quantity
88 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)xCH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[N:7]1[CH:12]=[CH:11][C:10](B(O)O)=[CH:9][CH:8]=1.[CH2:16]([O:18][C:19]1[CH:24]=[CH:23][C:22](I)=[CH:21][CH:20]=1)[CH3:17].O>O1CCOCC1.CO>[CH2:16]([O:18][C:19]1[CH:24]=[CH:23][C:22]([C:10]2[CH:11]=[CH:12][N:7]=[CH:8][CH:9]=2)=[CH:21][CH:20]=1)[CH3:17] |f:0.1.2|

Inputs

Step One
Name
atmosphere
Quantity
88 mg
Type
reactant
Smiles
Name
PdCl2(dppf)xCH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.6 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.64 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)I
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel; gradient DCM:MeOH 100:0->95:5)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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